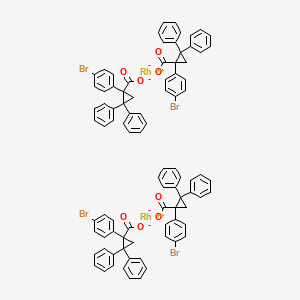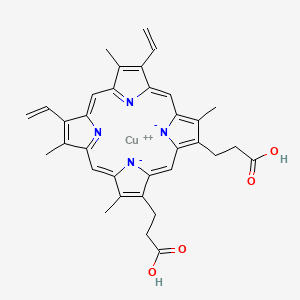
1-(4-Bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II): is a complex organometallic compound It is known for its unique structure, which includes a rhodium-rhodium bond and four chiral ligands derived from 1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) typically involves the following steps:
-
Ligand Preparation: : The chiral ligand, 1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate, is synthesized through a series of reactions starting from commercially available materials. This involves the formation of the cyclopropane ring and subsequent functionalization to introduce the bromophenyl and diphenyl groups.
-
Complex Formation: : The prepared ligand is then reacted with a rhodium precursor, such as rhodium(II) acetate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is purified through crystallization or chromatography to obtain the desired compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of rhodium(III) species.
Reduction: Reduction reactions can convert the rhodium(II) center to rhodium(I) or even rhodium(0) species.
Substitution: The ligands in the compound can be substituted with other chiral or achiral ligands, altering its catalytic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) or rhodium(0) species. Substitution reactions result in new rhodium complexes with different ligands.
Scientific Research Applications
Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) has several scientific research applications:
Asymmetric Catalysis: The compound is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric purity.
Organic Synthesis: It facilitates various organic transformations, including cyclopropanation, C-H activation, and cross-coupling reactions.
Medicinal Chemistry: The compound’s ability to catalyze specific reactions makes it valuable in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is explored for its potential in the development of new materials with unique properties, such as chiral polymers and advanced coatings.
Mechanism of Action
The mechanism by which Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) exerts its effects involves the following steps:
Coordination: The rhodium centers coordinate with the substrate, forming a complex.
Activation: The coordinated substrate undergoes activation, often through the formation of a reactive intermediate.
Transformation: The activated substrate undergoes the desired chemical transformation, such as bond formation or cleavage.
Release: The product is released from the rhodium center, regenerating the catalyst for further reactions.
The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in asymmetric catalysis, the chiral ligands play a crucial role in determining the stereochemistry of the product.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis[(S)-[(1S)-1-(4-chlorophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)
- Tetrakis[(S)-[(1S)-1-(4-methylphenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)
- Tetrakis[(S)-[(1S)-1-(4-fluorophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)
Uniqueness
Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) is unique due to the presence of the bromophenyl group, which can influence its reactivity and selectivity in catalytic processes. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s performance in specific applications.
Properties
Molecular Formula |
C88H64Br4O8Rh2 |
|---|---|
Molecular Weight |
1774.9 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C22H17BrO2.2Rh/c4*23-19-13-11-18(12-14-19)22(20(24)25)15-21(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17;;/h4*1-14H,15H2,(H,24,25);;/q;;;;2*+2/p-4 |
InChI Key |
AUKMNKVXIVVWIG-UHFFFAOYSA-J |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-Bromophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B12500566.png)
![2-amino-4-(4-hydroxy-3,5-dinitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12500571.png)
![Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500572.png)
![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile](/img/structure/B12500589.png)
![N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12500590.png)
![7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B12500594.png)

![2-[(4-Fluorobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B12500615.png)
![Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500618.png)

![2-[(12,12-dimethyl-8-oxo-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetonitrile](/img/structure/B12500625.png)
![1-[2-acetamido-3-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12500633.png)

